molecular formula C7H6ClF B032592 4-Fluorobenzyl chloride CAS No. 352-11-4

4-Fluorobenzyl chloride

Cat. No. B032592
Key on ui cas rn: 352-11-4
M. Wt: 144.57 g/mol
InChI Key: IZXWCDITFDNEBY-UHFFFAOYSA-N
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Patent
US04725597

Procedure details

A solution of 29 g of p-fluorobenzyl chloride in 50 g of reagent ethanol was added dropwise to a stirred solution of 34.5 g of piperazine in 150 g of reagent ethanol. A cold water bath was used to maintain the reaction temperature at 20° C. during the addition. The reaction mixture was stirred for an additional 11/2 hours and then added to 2 liters of ether. Precipitated piperazine hydrochloride was filtered off. The filtrate was concentrated to an oil, which was chromatographed on a silica column, the eluant being a mixture of CH2Cl2 /methanol/ammonium hydroxide in the ratio of 45:5:1. After concentration of appropriate fractions, 21.7 g of 1-(4-fluorobenzyl)piperazine were isolated as a colorless liquid (56% of theory).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
50 g
Type
solvent
Reaction Step One
[Compound]
Name
reagent
Quantity
150 g
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Cl)=[CH:4][CH:3]=1.C(O)C.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>CCOCC>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
FC1=CC=C(CCl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
34.5 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
reagent
Quantity
50 g
Type
solvent
Smiles
Name
reagent
Quantity
150 g
Type
solvent
Smiles
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A cold water bath was used
ADDITION
Type
ADDITION
Details
during the addition
FILTRATION
Type
FILTRATION
Details
Precipitated piperazine hydrochloride was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an oil, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on a silica column
ADDITION
Type
ADDITION
Details
a mixture of CH2Cl2 /methanol/ammonium hydroxide in the ratio of 45:5:1

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(CN2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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